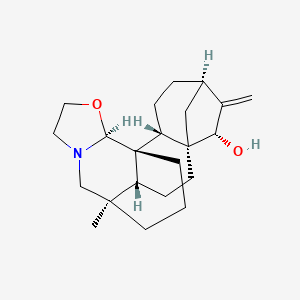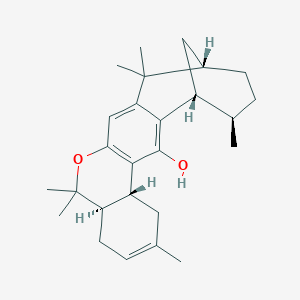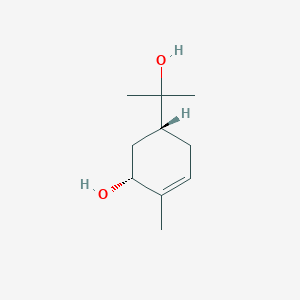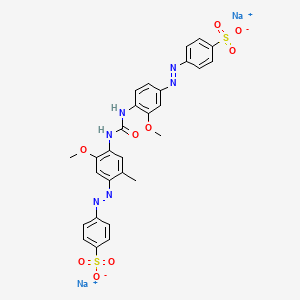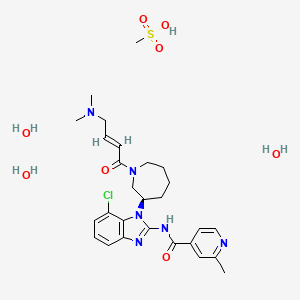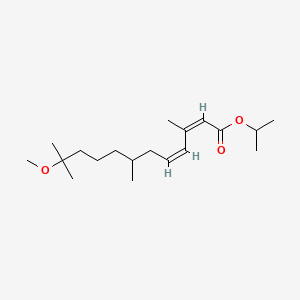
5,7-Dichloroemodin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloroemodin is a chlorinated derivative of emodin, a naturally occurring anthraquinone. It has the molecular formula C15H8Cl2O5 and is known for its various biological activities.
Métodos De Preparación
5,7-Dichloroemodin can be synthesized from emodin through chlorinationThis can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the chlorination process.
Análisis De Reacciones Químicas
5,7-Dichloroemodin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into hydroquinones, which have different biological activities.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Medicine: Research has indicated its potential as an anti-cancer and anti-inflammatory agent.
Industry: It can be used in the development of dyes and pigments due to its anthraquinone structure.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloroemodin involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, such as the endothelin-1 type B receptor . This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities. The compound’s ability to interact with multiple molecular pathways makes it a versatile agent in therapeutic research .
Comparación Con Compuestos Similares
5,7-Dichloroemodin is unique among its analogs due to the specific positioning of chlorine atoms. Similar compounds include:
- 5-Chloroemodin
- 7-Chloroemodin
- 4,5,7-Trichloroemodin
- 7-Bromoemodin
- 5,7-Dibromoemodin
These compounds share similar structures but differ in their biological activities and chemical properties
Propiedades
Número CAS |
19697-87-1 |
|---|---|
Fórmula molecular |
C15H8Cl2O5 |
Peso molecular |
339.1 g/mol |
Nombre IUPAC |
1,3-dichloro-2,4,5-trihydroxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H8Cl2O5/c1-4-2-5-7(6(18)3-4)13(20)9-8(12(5)19)10(16)15(22)11(17)14(9)21/h2-3,18,21-22H,1H3 |
Clave InChI |
ANEHFIKAXIZHIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


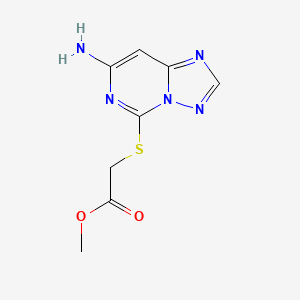
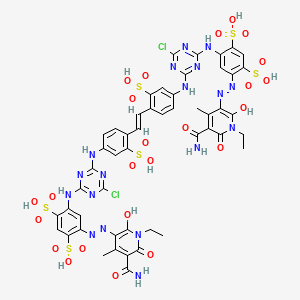

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
